molecular formula C10H9NS B7998688 2-(5-Methylthiophen-2-yl)pyridine CAS No. 139003-60-4

2-(5-Methylthiophen-2-yl)pyridine

Cat. No.: B7998688
CAS No.: 139003-60-4
M. Wt: 175.25 g/mol
InChI Key: GYIIMRAUHWVENH-UHFFFAOYSA-N
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Description

2-(5-Methylthiophen-2-yl)pyridine is a heterocyclic compound featuring a pyridine ring directly bonded to a 5-methyl-substituted thiophene moiety. Its derivatives are explored for applications ranging from enzyme inhibition to ligand design in metal complexes .

Properties

IUPAC Name

2-(5-methylthiophen-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-8-5-6-10(12-8)9-4-2-3-7-11-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIIMRAUHWVENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60577389
Record name 2-(5-Methylthiophen-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139003-60-4
Record name 2-(5-Methylthiophen-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methylthiophen-2-yl)pyridine typically involves the coupling of a thiophene derivative with a pyridine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 5-methylthiophene-2-boronic acid with 2-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Methylthiophen-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Halogenating agents, nitrating agents, sulfuric acid as catalyst.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol, thioether derivatives.

    Substitution: Halogenated, nitrated pyridine derivatives.

Scientific Research Applications

2-(5-Methylthiophen-2-yl)pyridine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the synthesis of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 2-(5-Methylthiophen-2-yl)pyridine depends on its application. In coordination chemistry, it acts as a ligand, coordinating with metal centers to form stable complexes. In biological systems, its mechanism may involve interaction with cellular targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary based on the specific application and context.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their distinguishing features are summarized in Table 1.

Compound Name Substituents/Modifications Molecular Formula Key Functional Groups Biological/Functional Role Reference
2-(5-Methylthiophen-2-yl)pyridine Methyl at thiophene C5 C₁₀H₉NS Thiophene, pyridine Enzyme inhibition, ligand design
2-(5-Chlorothiophen-2-yl)acetamide (5RH1) Chloro at thiophene C5, acetamide linker C₇H₇ClN₂OS Thiophene, pyridine, amide SARS-CoV-2 main protease inhibitor
2-((5-Methylthiophen-2-yl)sulfonyl)pyridine (15) Sulfonyl bridge, methyl at thiophene C5 C₁₀H₉NO₂S₂ Sulfone, thiophene, pyridine Lysyl oxidase (LOX) inhibition
4′-(5-N-Propylthiophen-2-yl)-terpyridine Propyl chain at thiophene C5, terpyridine core C₂₇H₂₃N₃S Terpyridine, thiophene Metal coordination ligands
MTHPC (Hydrazinyl derivative) Hydrazine linker, methylene group C₁₉H₁₇N₅S Hydrazone, thiophene, pyridine Antibacterial/cytotoxic agent

Key Observations :

  • Linker Diversity : The direct pyridine-thiophene bond in the parent compound contrasts with sulfonyl (compound 15) or amide (5RH1) linkers, which alter electronic properties and binding affinities .

Physical and Chemical Properties

  • Molecular Weight : this compound (175.25 g/mol) is heavier than 2-fluoro-5-(methylthio)pyridine (143.18 g/mol, ) due to the absence of electronegative fluorine .
  • Solubility : Predominantly hydrophobic due to the methyl-thiophene group; solubility in polar solvents (e.g., DMF, DMSO) is expected to surpass sulfonyl analogs like compound 15 .

Biological Activity

2-(5-Methylthiophen-2-yl)pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Overview of this compound

This compound is a heterocyclic compound featuring both thiophene and pyridine moieties. The presence of these functional groups is believed to contribute to its diverse biological activities. The compound has been investigated for its potential as a bioactive molecule with applications in various therapeutic areas, including oncology and infectious diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in disease pathways, potentially leading to reduced tumor growth or microbial viability.
  • Receptor Modulation : It may act on various receptors, influencing signaling pathways critical for cell survival and proliferation.

These interactions can lead to modulation of biological pathways, making it a candidate for further therapeutic exploration.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a synthesized Schiff base derived from this compound demonstrated significant antibacterial effects in vitro, outperforming standard antibiotics like streptomycin .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In particular, it has been evaluated against different cancer cell lines, showing promising results in inhibiting cell proliferation. For example, compounds structurally related to this compound have demonstrated cytotoxic effects in glioblastoma models with IC50 values indicating effective concentrations for therapeutic use .

Case Studies and Research Findings

  • Antibacterial Studies :
    • A study evaluated the antibacterial activity of a Schiff base derived from this compound against Staphylococcus aureus and Escherichia coli. The results indicated that its metal complexes exhibited enhanced antibacterial properties compared to the free ligand .
    CompoundActivity Against S. aureusActivity Against E. coli
    Schiff Base LigandModerateWeak
    Cu(II) ComplexStrongModerate
    Zn(II) ComplexVery StrongStrong
  • Anticancer Studies :
    • In a study focused on glioblastoma treatment, derivatives of this compound were synthesized and tested for cytotoxicity using MTT assays. Results showed that some derivatives had IC50 values below 1 µM, indicating high potency against cancer cells .
    Compound NameIC50 (µM)
    Derivative A0.59
    Derivative B1.17

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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